molecular formula C19H20N4O B2531044 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 754994-43-9

2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2531044
CAS No.: 754994-43-9
M. Wt: 320.396
InChI Key: YVYRGZJDGDLDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The indole derivative is then coupled with the piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or piperazine rings.

    Reduction: Reduced forms of the carbonyl group or other reducible functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propanone
  • 2-(1H-indol-1-yl)-1-(4-(pyridin-3-yl)piperazin-1-yl)ethanone
  • 2-(1H-indol-1-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)ethanone

Uniqueness

2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of indole, piperazine, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-indol-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(15-23-10-8-16-5-1-2-6-17(16)23)22-13-11-21(12-14-22)18-7-3-4-9-20-18/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYRGZJDGDLDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.